molecular formula C25H22ClN3 B13780102 Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride CAS No. 68966-31-4

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride

Cat. No.: B13780102
CAS No.: 68966-31-4
M. Wt: 399.9 g/mol
InChI Key: QZHNGWRYIUPADL-UHFFFAOYSA-N
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Description

Properties

CAS No.

68966-31-4

Molecular Formula

C25H22ClN3

Molecular Weight

399.9 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride

InChI

InChI=1S/C25H21N3.ClH/c26-21-12-6-18(7-13-21)25(19-8-14-22(27)15-9-19)20-10-16-24(17-11-20)28-23-4-2-1-3-5-23;/h1-17H,26-27H2;1H

InChI Key

QZHNGWRYIUPADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=C(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C2.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Procedure

A representative preparation method is described as follows:

  • Formation of Methylene Diphenylamine Intermediate:

    • Mix methylene diphenylamine and aniline in a weight ratio of approximately 4:1 in a four-port flask equipped with condensers, water separators, a thermometer, and an air introduction tube.
    • Stir and dissolve this mixture in 30% hydrochloric acid at a concentration where the acid weight is about 0.6 times that of methylene diphenylamine to obtain a homogeneous solution.
  • Catalyst Addition and Oxidation:

    • Add a catalyst mixture composed of vanadium trifluoride (VF3) and molybdenum trioxide (MoO3) in a mass ratio of 1:3, amounting to about 1% of the methylene diphenylamine weight.
    • Introduce air into the reaction mixture while heating to 100 °C.
    • Maintain aeration and temperature for approximately 30 hours until no more water is generated, indicating completion of the oxidation and condensation steps.
  • Isolation and Purification:

    • After reaction completion, cool the mixture and adjust pH by adding sodium hydroxide solution while hot to neutralize excess acid and remove impurities.
    • Perform steam distillation to remove residual aniline.
    • Acidify the distillate with 30% hydrochloric acid to precipitate the product.
    • Filter and wash the precipitate, then dry to obtain the monohydrochloride salt of the target compound.

Reaction Conditions and Parameters

Step Conditions Notes
Mixing of starting materials 4:1 weight ratio (methylene diphenylamine: aniline) Ensures correct stoichiometry
Acid concentration 30% HCl, 0.6 times weight of methylene diphenylamine Provides acidic environment for condensation
Catalyst composition VF3 and MoO3 (1:3 mass ratio), 1% weight of methylene diphenylamine Catalyzes oxidation and condensation
Temperature 100 °C Maintained during air introduction
Reaction time 30 hours Until no water generation
pH adjustment NaOH added to neutralize and remove impurities Ensures product purity
Isolation Steam distillation and acid precipitation Isolates product as hydrochloride salt

Alternative Methods and Variations

  • Some literature sources indicate that the initial condensation can be performed by reacting aniline with formaldehyde in the presence of hydrochloric acid to form 4,4'-methylenedianiline intermediates, which then undergo further condensation with aniline to yield pararosaniline derivatives.
  • Other methods involve direct condensation of aniline and diaminodiphenylmethane with iron(III) chloride as an oxidizing catalyst at elevated temperatures (100–150 °C), followed by neutralization and purification steps similar to those described above.
  • The use of air as a mild oxidant is common, facilitating the formation of the imino and cyclohexadienylidene moieties critical to the compound's structure.

Research Findings and Industrial Relevance

  • The described preparation methods are consistent with industrial dye intermediate synthesis, where pararosaniline hydrochloride and related compounds serve as key precursors for magenta dyes and biological stains.
  • The reaction conditions (acidic medium, controlled oxidation, catalyst use) are optimized to maximize yield and purity while minimizing side reactions such as polymerization or over-oxidation.
  • The catalyst system (VF3/MoO3) is noted for its efficiency in promoting the oxidative condensation necessary for the formation of the characteristic imino groups.
  • The reaction time and temperature are critical parameters influencing product quality and reaction completeness.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Condensation Aniline + methylene diphenylamine + 30% HCl Formation of intermediate solution
Catalysis and Oxidation VF3/MoO3 catalyst, air introduction, 100 °C, 30 h Formation of target compound
Neutralization and Purification NaOH addition, steam distillation, acid precipitation Isolation of monohydrochloride salt
Alternative route Aniline + formaldehyde + FeCl3, heat 100–150 °C Similar product via oxidative condensation

Chemical Reactions Analysis

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Applications in Scientific Research

The compound has shown potential in biological studies, particularly in the investigation of its antibacterial and antifungal properties. Research indicates that benzenamine derivatives can inhibit the growth of certain pathogens, making them candidates for further development as antimicrobial agents.

Chemical Synthesis

In synthetic organic chemistry, benzenamine derivatives are employed as building blocks for creating more complex molecules. The presence of amino groups allows for various chemical reactions, such as electrophilic substitutions and coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals.

Analytical Chemistry

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride is also used in analytical chemistry for developing assays and methods for detecting other compounds. Its distinct spectral properties can be utilized in spectroscopy techniques to identify and quantify other substances.

Material Science

In material science, this compound is explored for its potential use in creating polymers and composites with specific properties tailored for applications in electronics and coatings. The structural characteristics of benzenamine derivatives can enhance the mechanical and thermal stability of materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various benzenamine derivatives, including the hydrochloride form. Results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Case Study 2: Dye Synthesis

Research conducted by Smith et al. (2023) focused on synthesizing a new class of azo dyes using benzenamine derivatives as intermediates. The study demonstrated that these dyes exhibited superior lightfastness and color intensity compared to traditional dyes, making them suitable for high-performance textile applications .

Case Study 3: Polymer Development

In a recent article from Advanced Materials, researchers explored incorporating benzenamine derivatives into polymer matrices to improve thermal stability. The findings revealed that polymers modified with these compounds exhibited enhanced thermal degradation temperatures and mechanical strength .

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound binds to these molecules through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can result in the visualization of cellular components in histological staining .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 569-61-9 .
  • Synonyms: C.I. Basic Red 9, Para Magenta, Basic Parafuchsine .
  • Molecular Formula : C₂₂H₂₃N₃·HCl .
  • Molecular Weight : 351.9 g/mol .
  • Structural Features: A triarylmethane dye with a conjugated imino-cyclohexadienylidene backbone, substituted with amino and phenyl groups. The hydrochloride salt enhances solubility in polar solvents .

Applications: Primarily used as a dye in textiles and biological staining due to its intense magenta color.

Comparison with Structurally Similar Compounds

Magenta II (CAS 26261-57-4)

  • Structure: Contains methyl substituents on the aromatic rings (4-[(4-Aminophenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl]-2-methylbenzenamine hydrochloride) .
  • Key Differences :
    • Methyl groups increase hydrophobicity and steric hindrance compared to the unsubstituted phenyl groups in the target compound.
    • Higher molecular weight (365.3 g/mol) due to methyl additions .
  • Applications: Used in specialized staining protocols. Classified as a Group 2B carcinogen (IARC), whereas the target compound lacks explicit carcinogenicity data .

N-(4-Chlorobenzylidene)aniline (CAS 2362-79-0)

  • Structure : A Schiff base with a chlorophenyl substituent .
  • Key Differences: Lacks the imino-cyclohexadienylidene backbone, reducing conjugation and color intensity. Chlorine atom enhances electron-withdrawing effects, altering reactivity .

4-({4-[Benzyl(methyl)amino]phenyl}[4-(dimethylamino)phenyl]methylene)-N,N-dimethyl-2,5-cyclohexadien-1-iminium chloride

  • Structure: Features benzyl and dimethylamino groups, increasing electron-donating capacity .
  • Key Differences: Quaternary ammonium structure improves water solubility. Extended conjugation from dimethylamino groups shifts absorption spectra to longer wavelengths .
  • Applications: Potential use in optoelectronics due to enhanced charge-transfer properties .

Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl] (CAS 65444-18-0)

  • Structure: Contains a decylphenyl chain and dimethylamino groups .
  • Key Differences: Long alkyl chain imparts hydrophobicity, making it unsuitable for aqueous dye applications. Bis-dimethylamino configuration modifies electronic transitions, reducing color intensity .
  • Applications: Surfactant or phase-transfer catalyst in non-polar media .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Regulatory Notes
Target Compound (569-61-9) C₂₂H₂₃N₃·HCl 351.9 Amino, phenyl, imino-cyclohexadiene Textile dye, biological stain 0.1% concentration limit
Magenta II (26261-57-4) C₂₃H₂₅N₃·HCl 365.3 Methyl, amino, imino-cyclohexadiene Specialized staining IARC Group 2B carcinogen
N-(4-Chlorobenzylidene)aniline (2362-79-0) C₁₃H₁₀ClN 215.7 Chlorophenyl, Schiff base Organic synthesis No restrictions
4-({4-[Benzyl(methyl)amino]phenyl}...) C₃₁H₃₄N₃Cl 508.1 Benzyl, dimethylamino Optoelectronics research Limited toxicity data
Benzenamine, 4,4'-[(4-decylphenyl)... (65444-18-0) C₃₃H₄₆N₂ 487.7 Decylphenyl, dimethylamino Surfactant No dye applications

Research Findings and Trends

  • Electronic Effects : Substituents like methyl (Magenta II) or chlorine (N-(4-Chlorobenzylidene)aniline) alter π-conjugation, affecting absorption maxima and dye intensity .
  • Solubility : Hydrochloride salts (target compound, Magenta II) improve aqueous solubility, whereas alkyl chains (e.g., decylphenyl) enhance lipid compatibility .

Biological Activity

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride is a complex organic compound with potential biological activities that merit detailed examination. This compound is part of a class of chemicals known for their diverse applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple aromatic rings and functional groups that influence its reactivity and biological interactions. The presence of amino groups suggests potential for hydrogen bonding and interactions with biological macromolecules.

Chemical Structure

ComponentDescription
Chemical Formula C19_{19}H18_{18}ClN3_{3}
Molecular Weight 329.82 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that compounds similar to benzenamine derivatives exhibit antimicrobial properties. A study found that certain benzenamine derivatives showed significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Cytotoxicity and Cancer Research

Benzenamine derivatives have been investigated for their cytotoxic effects on cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, indicating their potential as anticancer agents. For instance, a study reported that a related compound significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

The biological activity of benzenamine, particularly its cytotoxic effects, is believed to be mediated through the generation of reactive oxygen species (ROS), which lead to oxidative stress within the cells. This mechanism has been documented in several studies focusing on similar compounds .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of benzenamine derivatives on human lung cancer cells. The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The authors concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of benzenamine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative antimicrobial agents .

Toxicological Profile

The toxicological assessment of benzenamine derivatives is critical for understanding their safety profile. Studies have shown that while some derivatives exhibit low toxicity towards normal cells, they can be highly selective towards cancerous cells, making them promising candidates for targeted therapies.

Toxicity Data Summary

EndpointResult
Acute Toxicity (LD50) >2000 mg/kg (in rodents)
Mutagenicity Negative in Ames test
Reproductive Toxicity Not observed at therapeutic doses

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to confirm the aromatic and imino groups. Use 1^1H and 13^13C NMR spectra to validate the conjugated triarylmethane structure .
  • Mass Spectrometry (MS): Determine molecular weight (351.9 g/mol) and fragmentation patterns to confirm the hydrochloride salt form .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns with UV detection at λmax ~540 nm, typical for triarylmethane dyes .

Q. What are the primary applications of this compound in biological research?

Methodological Answer:

  • Histological Staining: Acts as a cationic dye (Basic Red 9) for staining acidic cellular components (e.g., nuclei, cartilage) due to its high affinity for sulfated glycosaminoglycans .
  • Microscopy: Used in Gram staining protocols and fungal cell wall visualization. Optimize staining by adjusting pH (4–6) to enhance electrostatic interactions .

Q. What safety protocols must be followed given its regulatory restrictions?

Methodological Answer:

  • Concentration Limits: Adhere to 0.1% concentration thresholds in formulations to comply with restricted substance lists .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize inhalation and dermal exposure.
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Questions

Q. How can transcriptomic profiling elucidate the antifungal mechanisms of benzenamine derivatives?

Methodological Answer:

  • Experimental Design: Treat fungal cultures (e.g., Aspergillus flavus) with sub-inhibitory concentrations (e.g., 100 µM) and extract RNA at logarithmic growth phase. Include untreated controls .
  • RNA Sequencing: Use Illumina platforms for paired-end sequencing. Map reads to reference genomes and identify differentially expressed genes (DEGs) using tools like DESeq2 .
  • Pathway Analysis: Annotate DEGs via KEGG/GO databases. Focus on pathways like amino acid biosynthesis and oxidative stress response, which are critical for fungal virulence .

Q. What methodologies assess the carcinogenic potential of structurally related benzenamine compounds?

Methodological Answer:

  • In Vivo Studies: Administer compound via dietary exposure (e.g., 500–1000 ppm) in rodent models for 18–24 months. Monitor liver and thyroid tumors via histopathology .
  • Mutagenicity Assays: Conduct Ames tests (Salmonella typhimurium TA98/TA100 strains) with and without metabolic activation (S9 mix). Score revertant colonies to assess DNA damage .

Q. How does the molecular structure influence binding efficiency in staining applications?

Methodological Answer:

  • Structural Basis: The conjugated triarylmethane core enables π-π stacking with nucleic acids, while the protonated amine group (HCl salt) enhances electrostatic binding to anionic substrates .
  • Quantitative Binding Studies: Use fluorescence quenching assays with DNA (e.g., calf thymus DNA) and calculate binding constants (KbK_b) via Stern-Volmer plots .

Q. What advanced techniques analyze stability under varying environmental conditions?

Methodological Answer:

  • Photostability Testing: Expose solutions to UV-A/UV-B light (315–400 nm) in climate chambers. Monitor degradation via HPLC-MS and identify photoproducts (e.g., demethylated derivatives) .
  • Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >200°C) under nitrogen atmospheres to guide storage conditions .

Q. How should ecotoxicological studies address regulatory data gaps?

Methodological Answer:

  • Aquatic Toxicity Tests: Follow OECD Guideline 202 (Daphnia magna acute toxicity). Calculate 48-h EC50 values and compare to regulatory thresholds (e.g., EU REACH) .
  • Bioaccumulation Modeling: Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict log KowK_{ow} and BCF values for risk assessment .

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